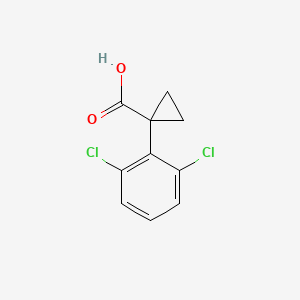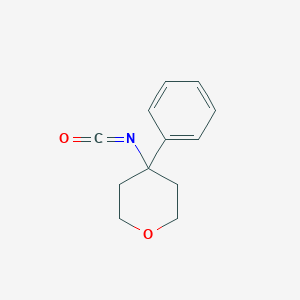
4-Isocyanato-4-phenyltetrahydropyran
描述
4-Isocyanato-4-phenyltetrahydropyran is a chemical compound characterized by its isocyanate functional group attached to a phenyl group and a tetrahydropyran ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isocyanato-4-phenyltetrahydropyran typically involves the reaction of phenyltetrahydropyran with isocyanate reagents under controlled conditions. The reaction conditions include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps to remove any impurities and by-products.
化学反应分析
Types of Reactions: 4-Isocyanato-4-phenyltetrahydropyran can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alcohols and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Carbonyl compounds such as ketones or aldehydes.
Reduction: Amines.
Substitution: Ureas or carbamates.
科学研究应用
4-Isocyanato-4-phenyltetrahydropyran is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of polymers and coatings due to its reactive isocyanate group.
作用机制
The mechanism by which 4-Isocyanato-4-phenyltetrahydropyran exerts its effects involves its reactivity with nucleophiles. The isocyanate group reacts with nucleophiles such as alcohols and amines to form ureas and carbamates, respectively. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
4-Isocyanato-4-phenyltetrahydropyran is unique due to its specific structural features. Similar compounds include:
4-Isocyanato-4-methyltetrahydropyran: Similar structure but with a methyl group instead of a phenyl group.
4-Isocyanatobenzene: Contains an isocyanate group attached directly to a benzene ring.
4-Isocyanato-4-(trifluoromethyl)tetrahydropyran: Similar structure but with a trifluoromethyl group instead of a phenyl group.
These compounds share the isocyanate functional group but differ in their substituents, leading to variations in their reactivity and applications.
属性
IUPAC Name |
4-isocyanato-4-phenyloxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-10-13-12(6-8-15-9-7-12)11-4-2-1-3-5-11/h1-5H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKGHFQAYVPNAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652783 | |
| Record name | 4-Isocyanato-4-phenyloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941717-02-8 | |
| Record name | 4-Isocyanato-4-phenyloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



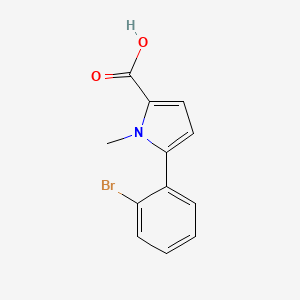
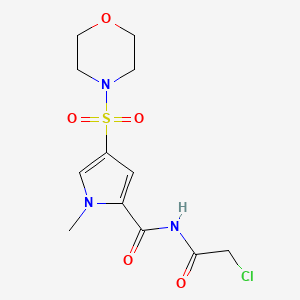
![7-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1517609.png)
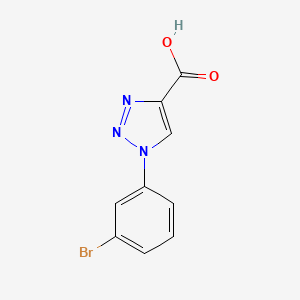
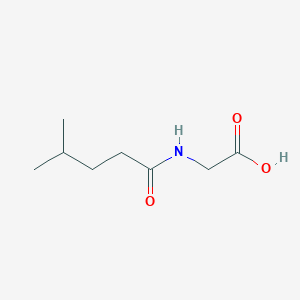
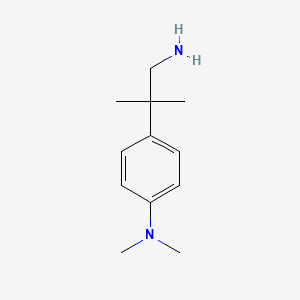
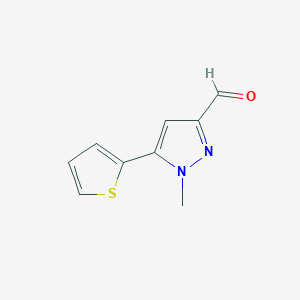
![N-[1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B1517616.png)


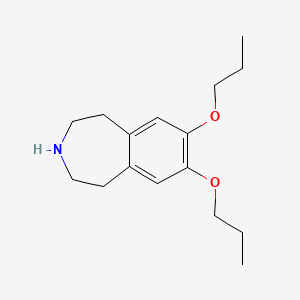
![7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1517625.png)
